yl)Methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
yl)Methyl]benzoate is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, connected to a benzoic acid methyl ester moiety via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of yl)Methyl]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzoic Acid Methyl Ester Moiety: The pyrrole derivative is then reacted with benzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
yl)Methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
yl)Methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antitubercular agent.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties[][6].
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of yl)Methyl]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival.
Pathways Involved: It interferes with the folate pathway and fatty acid synthesis pathway, leading to the inhibition of bacterial cell wall synthesis and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
yl)Methyl]benzoate is unique due to its specific combination of a pyrrole ring and a benzoic acid methyl ester moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17NO2 |
---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
methyl 4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)10-13-6-8-14(9-7-13)15(17)18-3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
BYUMLMIQUIXHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.